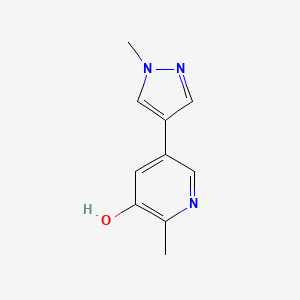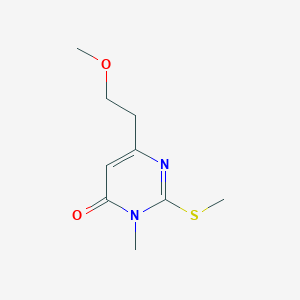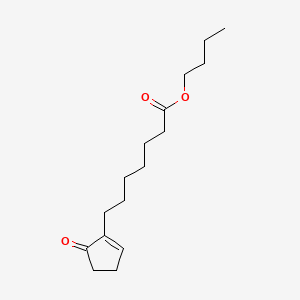
Butyl 5-oxocyclopent-1-ene-1-heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 5-oxocyclopent-1-ene-1-heptanoate is a chemical compound with the molecular formula C16H26O3 and a molecular weight of 266.38 g/mol. It is characterized by a cyclopentene ring with a ketone group and a heptanoate ester chain. This compound is used in various chemical and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 5-oxocyclopent-1-ene-1-heptanoate typically involves the esterification of 5-oxocyclopent-1-ene-1-heptanoic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Butyl 5-oxocyclopent-1-ene-1-heptanoate undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
Butyl 5-oxocyclopent-1-ene-1-heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 5-oxocyclopent-1-ene-1-heptanoate involves its interaction with specific molecular targets and pathways. The ketone and ester functional groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and undergo nucleophilic attacks, leading to various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Butyl 7-(5-oxocyclopenten-1-yl)heptanoate
- Methyl 7-(2-oxocyclopenten-1-yl)heptanoate
- Ethyl 7-(5-oxocyclopenten-1-yl)heptanoate
Uniqueness
Butyl 5-oxocyclopent-1-ene-1-heptanoate is unique due to its specific ester and ketone functional groups, which confer distinct reactivity and properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
52477-97-1 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
butyl 7-(5-oxocyclopenten-1-yl)heptanoate |
InChI |
InChI=1S/C16H26O3/c1-2-3-13-19-16(18)12-7-5-4-6-9-14-10-8-11-15(14)17/h10H,2-9,11-13H2,1H3 |
InChI Key |
IQOYCLGKUZQIQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCCCCCC1=CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


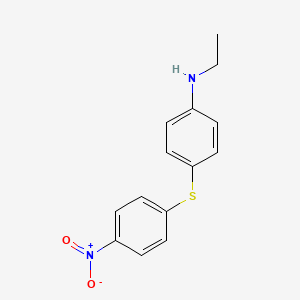
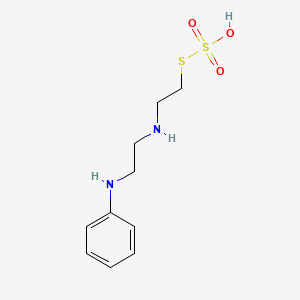
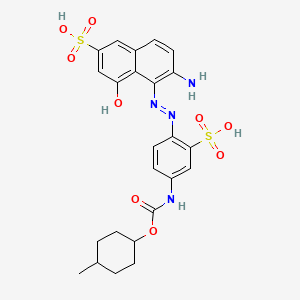
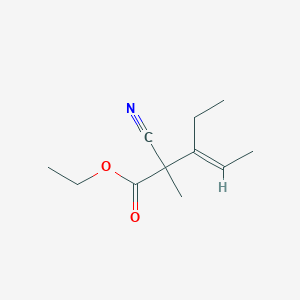
![1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B13758769.png)

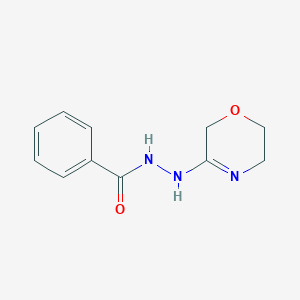

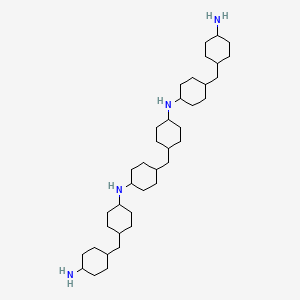
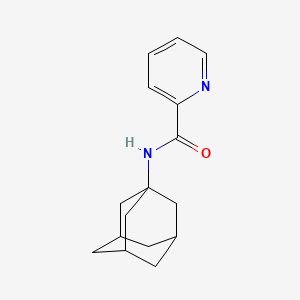
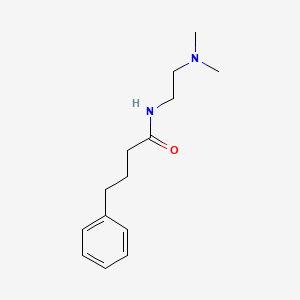
![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)
